molecular formula C10H11F3O2 B095941 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol CAS No. 15814-25-2

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol

Cat. No. B095941
CAS RN: 15814-25-2
M. Wt: 220.19 g/mol
InChI Key: ISBSOFZWSJBJSW-UHFFFAOYSA-N
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Description

The compound "1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol" is a multifaceted molecule that has been the subject of various studies due to its interesting chemical and physical properties. The trifluoromethyl group attached to the phenyl ring significantly influences the molecule's reactivity and interaction with other substances. This compound is related to several other molecules that have been synthesized and analyzed in different research contexts, including its potential use in synthesizing difluoroalkenes, understanding its crystal structure, and exploring its photophysical properties.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been explored in various studies. For instance, 1-trifluoromethylvinylsilane has been used as a synthon for the synthesis of functionalized 1,1-difluoro-1-alkenes, which are synthesized in two simple steps involving SN2' reactions and substitution of electrophiles . Another study demonstrated the synthesis of 1,1,1-trifluoro-2,3-epoxypropane from 1,1,1-trifluoro-3-(phenylthio)propan-2-ol using lipase-mediated kinetic resolution, showcasing the potential for creating complex molecules from trifluoromethylated precursors . Additionally, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone was achieved through a Grignard reaction followed by oxidation, with an overall yield of 82.5% .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds has been a subject of interest in several studies. For example, the crystal structure of a related molecule, 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I), was determined using single-crystal X-ray diffraction, revealing significant differences between the two Rh-P bond lengths . The structure of 1,1,1-trifluoro-2-oxo-3-(3,4-methylenedioxyphenyl)propane-2-ol was also confirmed by single-crystal X-ray analyses, showing the presence of inter-molecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of trifluoromethylated compounds has been explored through various chemical reactions. The study of diiron propane-1,2-dithiolate complexes with monosubstituted tris(4-trifluoromethylphenyl)phosphine revealed insights into the synthesis, characterization, and electrochemical properties of these complexes . Furthermore, the synthesis of 3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from lithium 3-(polyfluoroalkyl)-1,3-diketonates using a sodium nitrite/acetic acid system under mild conditions has been reported, demonstrating the versatility of trifluoromethylated compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are diverse and have been studied extensively. The BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits multiple chromisms, aggregation-induced emission, and self-assembly effects, highlighting the unique properties that can arise from trifluoromethylated molecules . The design of a new host compound, 2,2-di(p-hydroxyphenyl)propane, and its complex with methylhydrazine, which exhibits high inclusion ability towards various substances, is another example of the functional properties of these compounds . The photophysical properties of 1,3-di(oligothienyl)propanes, which are related to trifluoromethylated compounds, have also been synthesized and analyzed, providing insights into the electronic interactions between oligothienyl units .

Scientific Research Applications

  • Catalyst Development : In the study of palladium complexes with partly fluorinated bisphosphine ligands, compounds related to 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol were used as ligands in catalysts for the production of flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).

  • Protection Reagent for Aldehydes and Ketones : 3-phenylsulfonyl 1,2 propane diol, a compound similar to 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol, was found to be an efficient protection reagent for aldehydes and ketones, with easy removal by specific reagents under nonaqueous conditions (Chandrasekhar & Sarkar, 1998).

  • Liquid Crystal Studies : Novel amphiphilic propane-1,2-diol derivatives were synthesized incorporating various structural units, including one similar to 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol. These compounds exhibit broad smectic A and C mesophases and can be stabilized by adding water (Tschierske et al., 1991).

  • Oxidation Studies : The oxidation of phenylethane-1,2-diol by periodate was studied, showing kinetics similar to those of ethane-1,2-diol and propane-1,2-diol, which could be relevant to the behavior of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol under similar conditions (Buist & Lewis, 1968).

  • Synthetic Studies : Synthetic studies on oxirane compounds involved the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, a process that could be relevant to the chemistry of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (SuamiTetsuo et al., 1956).

  • Enantioselective Hydrogenation : The enantioselective hydrogenation of 1-phenyl-1,2-propanedione, closely related to the structure of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol, was investigated for potential applications in pharmaceutical and fine chemical synthesis (Toukoniitty et al., 2001).

Safety And Hazards

The compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-6,9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBSOFZWSJBJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935862
Record name 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol

CAS RN

15814-25-2
Record name 1-[3-(Trifluoromethyl)phenyl]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15814-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Trifluoromethylphenyl)-1,2-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015814252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(trifluoromethyl)phenyl]propane-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Joannou - 2016 - cdr.lib.unc.edu
[Chapter 1: Enantio-and Diastereoselective Synthesis of β-Hydroxyboronates via Cu-catalyzed Addition of gem-Diboronate Esters to Aldehydes.] The development of an enantio-and …
Number of citations: 2 cdr.lib.unc.edu
BS Moyer - 2017 - search.proquest.com
CATALYTIC STEREOSELECTIVE INSTALLATION OF BORON VIA C–C BOND FORMATION. Enantiomerically pure chiral boron-containing molecules provide enabling platforms for …
Number of citations: 3 search.proquest.com

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